molecular formula C9H5BrClNO B2395357 5-Bromo-1H-indole-3-carbonyl chloride CAS No. 1260913-37-8

5-Bromo-1H-indole-3-carbonyl chloride

Cat. No. B2395357
CAS RN: 1260913-37-8
M. Wt: 258.5
InChI Key: XYTKCQJODQCFLV-UHFFFAOYSA-N
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Description

5-Bromo-1H-indole-3-carbonyl chloride is a chemical compound that is part of the indole family . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives, including 5-Bromo-1H-indole-3-carbonyl chloride, has been a subject of interest in the chemical community . For instance, N-Boc-5-bromoindole can undergo Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-indole-3-carbonyl chloride is available as a 2D Mol file or as a computed 3D SD file . More detailed information about its crystal structure can be found in various scientific publications .


Chemical Reactions Analysis

Indole derivatives, including 5-Bromo-1H-indole-3-carbonyl chloride, have been used in various chemical reactions . For example, N-Boc-5-bromoindole is formed as an intermediate during the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives .

Safety and Hazards

While specific safety data for 5-Bromo-1H-indole-3-carbonyl chloride was not found, it’s important to handle all chemical substances with care. Always follow safety guidelines, use protective equipment, and work in a well-ventilated area .

Future Directions

The future directions of research on 5-Bromo-1H-indole-3-carbonyl chloride and other indole derivatives could involve exploring their biological potential further . Their diverse biological activities suggest that they have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

5-bromo-1H-indole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTKCQJODQCFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-indole-3-carbonyl chloride

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